2,6-Dimorpholino-pyrimidin-4-ylamine
Description
2,6-Dimorpholino-pyrimidin-4-ylamine is a heterocyclic compound featuring a pyrimidine core substituted with morpholine groups at the 2- and 6-positions and an amine group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding and π-π stacking interactions.
Properties
Molecular Formula |
C12H19N5O2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2,(H2,13,14,15) |
InChI Key |
JPXBZYGAWLXNHZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=C2)N)N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)N)N3CCOCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: Pyrimidine/pyrido-pyrimidine cores (e.g., ) are associated with kinase inhibition due to their planar structures mimicking ATP-binding sites. In contrast, pyridazine or pyridine analogs (e.g., ) are explored for CNS applications owing to improved blood-brain barrier penetration. The absence of a fused ring in 2,6-Dimorpholino-pyrimidin-4-ylamine may reduce steric hindrance compared to pyrido-pyrimidine derivatives.
Substituent Effects: Morpholine substituents enhance solubility compared to alkyl or aryl groups. The 4-amine group in the target compound may facilitate hydrogen bonding with biological targets, similar to the 2,4-diamine in .
Synthetic Accessibility: Compounds like 6-(2,6-dimethylmorpholin-4-yl)pyridazin-3-amine () are commercially available (8 suppliers), suggesting established synthetic routes.
Research Findings and Limitations
- Kinase Inhibition: The pyrido-pyrimidine analog () demonstrates IC₅₀ values in the nanomolar range for Aurora kinases, highlighting the importance of fused-ring systems for potency. The target compound’s pyrimidine core may retain kinase affinity but likely requires optimization for selectivity.
- Solubility and Stability: Morpholino groups generally improve aqueous solubility, but methylated variants (e.g., ) trade solubility for metabolic stability. The target compound’s non-methylated morpholino groups may favor solubility but could increase susceptibility to oxidative metabolism.
- Toxicity Data: Limited for morpholino-pyrimidines, though dimethylmorpholine derivatives () show lower cytotoxicity in vitro compared to chlorinated analogs ().
Preparation Methods
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution (NAS) from Halogenated Pyrimidine Precursors
A widely employed strategy involves substituting halogen atoms on a pyrimidine core with morpholine groups.
Starting Material: 2,4,6-Trichloropyrimidine
Procedure (adapted from [US5898073A]):
- Chlorination : Barbituric acid is treated with phosphorus oxychloride (POCl₃) under reflux to yield 2,4,6-trichloropyrimidine.
- Selective Substitution :
- Step 1 : React 2,4,6-trichloropyrimidine with excess morpholine in acetone at 0–20°C to substitute the 2- and 6-chlorine atoms.
- Step 2 : Aminate the remaining 4-chloro group using aqueous ammonia or ammonium hydroxide under pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 79% |
| Reaction Temperature | 0–20°C (Step 1), 100–120°C (Step 2) |
| Solvent | Acetone (Step 1), Water (Step 2) |
Challenges :
- Competing substitution at the 4-position during Step 1 requires careful stoichiometric control.
- High temperatures in Step 2 risk decomposition; sealed vessels are often necessary.
Alternative Pathway via 4-Amino-2,6-dichloropyrimidine
Procedure (adapted from [CN102516182B]):
- Amination : 2,4,6-Trichloropyrimidine is selectively aminated at the 4-position using ammonia gas in water at 30–60°C.
- Morpholine Substitution : The 2- and 6-chlorine atoms are replaced with morpholine in toluene under reflux with a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 68–72% |
| Catalyst | Tetrabutylammonium bromide |
| Reaction Time | 8–10 hours |
Advantages :
Cyclization of Enaminonitrile Intermediates
This method constructs the pyrimidine ring de novo, offering flexibility in substituent placement.
Route via Cyanoacetate and Urea Derivatives
Procedure (adapted from [CN111039876A]):
- Cyclization : Ethyl cyanoacetate and urea undergo cyclization in methanol with sodium methoxide to form 4-amino-2,6-dihydroxypyrimidine.
- Chlorination : Treat with POCl₃ and dimethylaniline to yield 4-amino-2,6-dichloropyrimidine.
- Morpholine Substitution : React with excess morpholine in N,N-dimethylformamide (DMF) at 80°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 3) | 85% |
| Solvent | DMF |
| Temperature | 80°C |
Challenges :
One-Pot Multicomponent Reactions
Emerging strategies aim to streamline synthesis by combining multiple steps.
Guanidine-Based Cyclocondensation
Procedure (adapted from [PubMed 32272366]):
- Reactants : Guanidine hydrochloride, dimethyl malonate, and morpholine.
- Conditions : Reflux in ethanol with acetic acid catalyst.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 52–65% |
| Reaction Time | 6–7 hours |
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Key Drawbacks |
|---|---|---|---|
| NAS from 2,4,6-Trichloropyrimidine | 70–79 | Scalable, high regioselectivity | Toxic reagents (POCl₃) |
| Cyclization of Cyanoacetate | 85 | Avoids halogenated intermediates | Multi-step, long reaction times |
| One-Pot Guanidine Route | 52–65 | Simplified workflow | Low yield, purification challenges |
Optimization Strategies
Solvent and Catalyst Selection
Temperature and Time
- Low-Temperature NAS : Substitutions at 0–20°C minimize side reactions but prolong reaction times.
- Microwave Assistance : Reduces reaction times by 50–70% in cyclization steps.
Q & A
Q. What are the common synthetic routes for 2,6-Dimorpholino-pyrimidin-4-ylamine, and what intermediates are critical in its preparation?
The synthesis typically involves nucleophilic substitution reactions on chlorinated pyrimidine intermediates. For example, 4-chloro-2,6-dimethylpyrimidine can react with morpholine under controlled conditions to introduce morpholino groups at positions 2 and 6. Key intermediates include 4-chloro-2,6-dimethylpyrimidine and its derivatives, which are halogenated at the 4-position to facilitate substitution . A representative pathway is:
- Step 1: Halogenation of pyrimidine core (e.g., using POCl₃).
- Step 2: Sequential substitution with morpholine in polar aprotic solvents (e.g., acetone) at 0–20°C for 0.5–2 hours .
Q. Which spectroscopic and analytical techniques are essential for characterizing 2,6-Dimorpholino-pyrimidin-4-ylamine?
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and purity.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- X-ray Crystallography: For definitive structural elucidation (e.g., CCDC 1893720 and 1893721 for related pyrimidine derivatives) .
- Melting Point Analysis: Critical for assessing purity (e.g., mp 149–152.5°C for 4-Pyrimidin-2-ylaniline analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of 2,6-Dimorpholino-pyrimidin-4-ylamine?
Yield optimization depends on:
- Solvent Choice: Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency.
- Temperature Control: Lower temperatures (0–20°C) reduce side reactions.
- Catalyst Use: Base catalysts (e.g., K₂CO₃) improve reaction kinetics.
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| Acetone, 0–20°C, 0.5 h | 79% | |
| Unoptimized conditions | 20% |
Q. How do substituents on the pyrimidine ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhance metabolic stability, while morpholino groups improve solubility .
- Methodology:
Synthesize analogs with varied substituents (e.g., 4-(trifluoromethyl)pyridin-2-amine derivatives).
Evaluate in vitro activity (e.g., enzyme inhibition assays) and correlate with structural features.
Use computational modeling (e.g., molecular docking) to predict binding affinity .
Q. How can contradictions in reported biological activity data for 2,6-Dimorpholino-pyrimidin-4-ylamine derivatives be resolved?
Contradictions may arise from differences in:
- Assay Conditions: Variations in cell lines, incubation times, or solvent systems.
- Compound Purity: Impurities (e.g., unreacted intermediates) can skew results.
- Methodological Approach:
- Replicate studies under standardized protocols.
- Perform dose-response curves to confirm potency trends.
- Validate findings using orthogonal assays (e.g., SPR vs. fluorescence-based assays) .
Data Contradiction Analysis
Q. What strategies are recommended for analyzing discrepancies in synthetic yields across studies?
- Variable Mapping: Compare solvent, temperature, and catalyst systems (e.g., acetone vs. DMF).
- Intermediate Characterization: Ensure intermediates (e.g., chloropyrimidines) are fully characterized to rule out degradation.
- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time > solvent polarity) .
Structural and Functional Insights
Q. What role do morpholino groups play in the compound’s physicochemical properties?
Morpholino substituents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
